molecular formula C7H8OS B147237 4-Methoxybenzenethiol CAS No. 696-63-9

4-Methoxybenzenethiol

Cat. No.: B147237
CAS No.: 696-63-9
M. Wt: 140.2 g/mol
InChI Key: NIFAOMSJMGEFTQ-UHFFFAOYSA-N
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Description

4-Methoxybenzenethiol: . It is a derivative of benzenethiol, where a methoxy group is substituted at the para position of the benzene ring. This compound is characterized by its clear colorless to light yellow liquid form and is known for its distinct odor .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxybenzenethiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-methoxybenzenethiol involves its interaction with various molecular targets and pathways. The thiol group in the compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and proteins, thereby influencing biochemical pathways .

Comparison with Similar Compounds

  • 4-Methylbenzenethiol
  • 4-Nitrobenzenethiol
  • 4-Chlorobenzenethiol
  • 4-Fluorobenzenethiol
  • 3-Methoxybenzenethiol

Comparison: 4-Methoxybenzenethiol is unique due to the presence of the methoxy group at the para position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs like 4-methylbenzenethiol and 4-nitrobenzenethiol. The methoxy group also enhances its solubility in organic solvents, making it more versatile for various applications .

Properties

IUPAC Name

4-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-8-6-2-4-7(9)5-3-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFAOMSJMGEFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219873
Record name Benzenethiol, p-methoxy-
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

696-63-9
Record name 4-Methoxybenzenethiol
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Record name 4-Methoxybenzenethiol
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Record name p-Methoxybenzenethiol
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Record name Benzenethiol, p-methoxy-
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Record name 4-methoxybenzenethiol
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Record name 4-METHOXYBENZENETHIOL
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Synthesis routes and methods I

Procedure details

Methyl magnesium bromide (50 mL of a 3M solution in ether, 0.15 mmol) was added to a solution of the crude thiochromone (20 g, prepared in Part C above) in THF (100 mL) with cooling to 10° C. The reaction mixture was then allowed to warm to room temperature and stirred for 6 hours. The mixture was then added, with vigorous stirring, to tetrafluoroboric acid (125 mL of a 50% aqueous solution) which had been diluted with ice/water (600 mL). A yellow precipitate formed, which was collected by vacuum filtration, washed thoroughly with hexanes and dried under reduced pressure to yield the desired salt (18.5 g, 55% yield over three steps from the 4-methoxybenzene thiol). The structure of this compound was confirmed by mass spectroscopy and by 1H and 13C NMR spectroscopy.
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Synthesis routes and methods II

Procedure details

Methyl magnesium bromide (50 mL of a 3M solution in ether, 0.15 mmole) was added to a solution of the crude thiochromone (20 g, prepared in Example 77 above) in THF (100 mL) with cooling to 10° C. The reaction mixture was then allowed to rise to room temperature and stirred for 6 hours. The resultant mixture was added, with vigorous stirring, to tetrafluoroboric acid (125 mL of a 50% aqueous solution) which had been diluted with ice/water (600 mL). A yellow precipitate formed, which was collected by vacuum filtration, washed thoroughly with hexanes and dried under reduced pressure to yield the salt (18.5 g, 55% yield over three steps from 4-methoxybenzene thiol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the provided research papers highlight applications of 4-methoxythiophenol, they do not delve into specific biological targets or downstream effects. The focus is primarily on its use as a reagent in synthetic chemistry, surface modification agent, and component in battery electrolytes.

A: * Molecular Formula: C7H8OS* Molecular Weight: 140.20 g/mol* Spectroscopic Data: The research papers provide various spectroscopic characterizations, including: * 1H NMR: Useful for identifying and characterizing the compound and its derivatives. [, , , ] * IR: Provides information about functional groups and bonding within the molecule. [, , ]

A: 4-Methoxythiophenol itself is not widely reported as a catalyst in the provided research. It acts as a reagent in various reactions, including the synthesis of β-keto thioethers [] and tetrahydrobenzo[1,4]thiazepines. [] It's also involved in the reduction of o-iodosobenzoate ion, a catalyst for phosphonofluoridate hydrolysis. []

A: Yes, theoretical calculations have been used to study the effects of 4-methoxythiophenol and other aromatic thiols on the structural and electronic properties of cadmium telluride (CdTe) quantum dots. [] This research utilized density functional theory (DFT) and time-dependent DFT (TD-DFT) to analyze the impact of these capping agents.

A: While the provided research does not explicitly focus on the SAR of 4-methoxythiophenol, some studies offer insights. For example, research on magnesium battery electrolytes compared the electrochemical performance of solutions containing 4-methoxybenzenethiolate magnesium chloride with those containing similar compounds with different substituents (methyl and isopropyl) on the benzene ring. [] This comparison suggests that the substituent on the benzene ring influences the electrochemical properties of the solution.

ANone: The provided research does not delve into the specifics of stability and formulation strategies for 4-methoxythiophenol.

ANone: The provided research does not contain information on specific SHE regulations regarding 4-methoxythiophenol. As with any chemical, it is crucial to consult relevant safety data sheets and regulatory guidelines for handling and disposal.

ANone: The provided research does not focus on the pharmacological aspects of 4-methoxythiophenol. Therefore, information on its ADME properties and in vivo activity is not available within this context.

ANone: The provided research primarily focuses on the chemical properties and synthetic applications of 4-methoxythiophenol. Consequently, information on its in vitro or in vivo efficacy is not covered in these studies.

A: Yes, the choice of alternatives depends on the specific application. For instance, in the synthesis of β-keto thioethers, other thiols like 2-mercaptobenzothiazole and 2-hydroxythiophenol were also employed. [] In surface modification for solar cells, diisooctyl phosphonic acid and other benzenethiol derivatives were explored as alternatives. []

ANone: The provided research does not discuss specific recycling or waste management strategies for 4-methoxythiophenol. It is essential to follow appropriate chemical waste disposal procedures and consult relevant regulations.

ANone: The research highlights the use of various analytical techniques for studying 4-methoxythiophenol and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy [, , , ]
  • Infrared (IR) Spectroscopy [, , ]
  • High-Performance Liquid Chromatography (HPLC) []
  • Crystallography [, ]
  • Computational Chemistry Methods (DFT, TD-DFT) []

ANone: Yes, the research demonstrates the involvement of 4-methoxythiophenol in various disciplines, highlighting its cross-disciplinary nature. Applications include:

  • Organic Synthesis: As a reagent in synthesizing complex molecules. [, ]
  • Materials Science: As a surface modifier in developing solar cells. []
  • Analytical Chemistry: As a Raman reporter in SERS applications. []
  • Electrochemistry: As a component in magnesium battery electrolytes. []

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